![molecular formula C6H8IN3O B573080 2-(4-iodo-1H-pyrazol-1-yl)propanamide CAS No. 1215295-81-0](/img/structure/B573080.png)
2-(4-iodo-1H-pyrazol-1-yl)propanamide
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Overview
Description
“2-(4-iodo-1H-pyrazol-1-yl)propanamide” is a chemical compound with the molecular formula C6H8IN3O . It is also known by other names such as "1H-Pyrazole-1-acetamide, 4-iodo-α-methyl-" .
Molecular Structure Analysis
The molecular structure of “2-(4-iodo-1H-pyrazol-1-yl)propanamide” consists of six carbon atoms, eight hydrogen atoms, one iodine atom, three nitrogen atoms, and one oxygen atom . The average mass of the molecule is 265.052 Da .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-iodo-1H-pyrazol-1-yl)propanamide” are not detailed in the literature, pyrazole compounds are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
- Researchers have synthesized derivatives of 1,3-diazole (imidazole) and evaluated their antitumor potential against different cell lines. These compounds exhibit promising activity against cancer cells .
- The sulfonamide functionality in imidazole-containing compounds has been shown to display antiparasitic activity. This includes effectiveness against Leishmania parasites .
- 2-(4-iodo-1H-pyrazol-1-yl)propanamide can be used in the synthesis of heterobiaryls. For example, it undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
- Imidazole derivatives have demonstrated anti-inflammatory properties. These compounds may modulate inflammatory pathways and contribute to therapeutic interventions .
- While not directly studied for 2-(4-iodo-1H-pyrazol-1-yl)propanamide, imidazole-containing compounds have shown anti-HIV activity. Further investigation into antiviral properties could be valuable .
- Researchers have explored the reactivity of imidazole derivatives by subjecting them to reactions with various nucleophiles. The ABTS assay (based on ABTS radical cation) is commonly used to assess antioxidant activity .
Antitumor Activity
Antileishmanial Properties
Indium-Mediated Synthesis of Heterobiaryls
Anti-Inflammatory Potential
Antiviral Activity
Assay Using ABTS Method
Future Directions
The future directions for “2-(4-iodo-1H-pyrazol-1-yl)propanamide” and similar compounds could involve further exploration of their potential biological activities and development into new drugs . Additionally, more research could be conducted to understand their synthesis methods and chemical reactions .
properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVSVEZBFGSWGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=C(C=N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673668 |
Source
|
Record name | 2-(4-Iodo-1H-pyrazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-iodo-1H-pyrazol-1-yl)propanamide | |
CAS RN |
1215295-81-0 |
Source
|
Record name | 4-Iodo-α-methyl-1H-pyrazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Iodo-1H-pyrazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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